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molecular formula C7H12ClNO3S B8439655 (2RS,3RS)-2,3-Diethyl-4-oxoazetidine-1-sulfonyl Chloride

(2RS,3RS)-2,3-Diethyl-4-oxoazetidine-1-sulfonyl Chloride

Cat. No. B8439655
M. Wt: 225.69 g/mol
InChI Key: BTMRNCIXPKTCSD-UHFFFAOYSA-N
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Patent
US08883819B2

Procedure details

Chlorosulfonylisocyanate (5.17 ml, 59.4 mmol) in DCM (12 ml) was stirred at 25° C. and treated dropwise with (E)-hex-3-ene (7.39 ml, 59.4 mmol) in DCM (6 ml). The mixture was stirred at RT for 72 hrs. The reaction mixture was heated over 6 hrs at 40° C., before being poured onto ice. The mixture was extracted with DCM (3×100 ml) and the combined organics were washed with water (×1), dried MgSO4 and evaporated to dryness to afford the title compound;
Quantity
5.17 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
7.39 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].[CH3:8][CH2:9]/[CH:10]=[CH:11]/[CH2:12][CH3:13]>C(Cl)Cl>[CH2:9]([CH:10]1[CH:11]([CH2:12][CH3:13])[C:6](=[O:7])[N:5]1[S:2]([Cl:1])(=[O:4])=[O:3])[CH3:8]

Inputs

Step One
Name
Quantity
5.17 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.39 mL
Type
reactant
Smiles
CC\C=C\CC
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 72 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated over 6 hrs at 40° C.
Duration
6 h
ADDITION
Type
ADDITION
Details
before being poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×100 ml)
WASH
Type
WASH
Details
the combined organics were washed with water (×1), dried MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)C1N(C(C1CC)=O)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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